molecular formula C15H11N3O2S2 B12200582 N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12200582
M. Wt: 329.4 g/mol
InChI Key: HPTQQGFFWAIPGS-JYRVWZFOSA-N
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Description

This compound belongs to the rhodanine-3-acetic acid derivative family, characterized by a 1,3-thiazolidin-4-one core substituted with a quinolin-2-ylmethylidene group at position 5 and an acetamide moiety at position 2. The (5Z)-configuration ensures planarity of the exocyclic double bond, influencing its biological activity and molecular interactions.

Properties

Molecular Formula

C15H11N3O2S2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C15H11N3O2S2/c1-9(19)17-18-14(20)13(22-15(18)21)8-11-7-6-10-4-2-3-5-12(10)16-11/h2-8H,1H3,(H,17,19)/b13-8-

InChI Key

HPTQQGFFWAIPGS-JYRVWZFOSA-N

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C/C2=NC3=CC=CC=C3C=C2)/SC1=S

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=NC3=CC=CC=C3C=C2)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves the condensation of quinoline derivatives with thiazolidine-2-thione. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are commonly used .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Most rhodanine-3-acetic acid derivatives exhibit good solubility in polar solvents without requiring salt formation. However, pyridin-2-ylmethylidene derivatives showed reduced solubility compared to benzylidene analogs .
  • Stability : The exocyclic double bond’s (5Z)-configuration enhances stability against isomerization, critical for maintaining bioactivity .

Structure-Activity Relationships (SAR)

  • Aromatic Substituents: Quinoline vs. Pyridine: Quinoline’s extended π-system may improve DNA intercalation or enzyme binding but could reduce solubility. Electron-Withdrawing Groups: Trichlorobenzylidene (ML302) enhances Zn affinity, crucial for metalloenzyme inhibition .
  • N-Substituents : Acetamide derivatives generally show better bioavailability than carboxylic acids, as seen in pyridin-2-ylmethylidene analogs .

Biological Activity

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiazolidinone core structure, characterized by the presence of quinoline and thioxo functional groups, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H12N4O2S2C_{19}H_{12}N_{4}O_{2}S_{2} with a molecular weight of approximately 392.5 g/mol. Its structural features include:

  • Thiazolidinone Core : Provides a scaffold for biological activity.
  • Quinoline Moiety : Known for various pharmacological effects.
  • Thioxo and Oxo Functional Groups : Potentially enhance reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, which suggests potential applications in treating infections.

Cytotoxicity and Antitumor Effects

In vitro studies evaluating the cytotoxicity of this compound have shown varying degrees of effectiveness against different cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into the potency of the compound:

Cell LineIC50 (µM)
K56283.20
HCT-116>100
MCF-7>100
KB3-1>100

The results indicate that while some cell lines exhibit resistance, others are more sensitive to treatment with this compound, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. Molecular docking studies suggest potential binding sites on proteins involved in cell proliferation and apoptosis.

Immunological Studies

Immunological assessments have also been conducted to evaluate the effects of this compound on cytokine production and immune response modulation. These studies are crucial for understanding any immunomodulatory effects that could complement its antimicrobial or anticancer properties.

Case Studies

Several case studies have explored the therapeutic implications of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Antitumor Studies : Research involving various cancer cell lines indicated that certain derivatives showed promise as potential anticancer agents, particularly in hematological malignancies.

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